1-(1-piperidino)cyclohexene

Enamine chemistry Nucleophilic addition Organic synthesis

1-(1-Piperidino)cyclohexene (CAS 2981-10-4) is a cyclic enamine derived from cyclohexanone and piperidine, characterized as a clear yellow liquid with a boiling point of 120–122 °C at 16 mmHg, a predicted density of 0.978 g/cm³, and a refractive index of 1.5140. Its primary utility lies as a versatile synthetic intermediate, notably in the manufacture of phencyclidine (PCP) and in steroid/hormone production, including progesterone.

Molecular Formula C11H19N
Molecular Weight 165.27 g/mol
CAS No. 2981-10-4
Cat. No. B1582165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-piperidino)cyclohexene
CAS2981-10-4
Molecular FormulaC11H19N
Molecular Weight165.27 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CCCCC2
InChIInChI=1S/C11H19N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h7H,1-6,8-10H2
InChIKeyKPVMGWQGPJULFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Piperidino)cyclohexene CAS 2981-10-4: Core Physicochemical and Synthetic Profile for Procurement Decisions


1-(1-Piperidino)cyclohexene (CAS 2981-10-4) is a cyclic enamine derived from cyclohexanone and piperidine, characterized as a clear yellow liquid with a boiling point of 120–122 °C at 16 mmHg, a predicted density of 0.978 g/cm³, and a refractive index of 1.5140 . Its primary utility lies as a versatile synthetic intermediate, notably in the manufacture of phencyclidine (PCP) and in steroid/hormone production, including progesterone [1][2].

Why 1-(1-Piperidino)cyclohexene Cannot Be Replaced by Morpholino or Pyrrolidino Analogs in Critical Transformations


Cyclic enamines bearing different amine moieties—piperidine, morpholine, or pyrrolidine—exhibit divergent nucleophilicity, regioselectivity, and reaction pathways due to variations in steric bulk, electronic character, and conformational dynamics. Direct substitution of 1-(1-piperidino)cyclohexene with 1-morpholinocyclohexene or 1-pyrrolidinocyclohexene frequently results in altered product distributions, lower reaction efficiency, or complete failure to generate the desired scaffold [1][2]. The evidence presented below quantifies and qualifies these critical differences, underscoring why generic substitution is not viable in research and industrial workflows.

Quantitative Differentiation of 1-(1-Piperidino)cyclohexene Against Closest Enamine Analogs


1-Piperidinocyclohexene Exhibits Higher Nucleophilicity than 1-Morpholinocyclohexene

In reactions with arylidenerhodamine derivatives, 1-piperidinocyclohexene functions as a stronger nucleophile than 1-morpholinocyclohexene, enabling more efficient addition to electrophilic centers [1].

Enamine chemistry Nucleophilic addition Organic synthesis

Regioselectivity Divergence in Michael Additions: 1-Piperidinocyclohexene vs. 1-Morpholinocyclohexene

In Michael-type additions to arylidenepyrazolones, 1-piperidinocyclohexene yields the more substituted alkylated enamines, while 1-morpholinocyclohexene under identical conditions produces the less substituted products [1].

Michael addition Enamine alkylation Regioselectivity

Acetylation Product Divergence: 1-Piperidinocyclohexene vs. 1-Pyrrolidinocyclohexene

Acetylation of 1-pyrrolidino-cyclohexene leads to a C-2 vinylogous carbonamide, whereas acetylation of 1-piperidino-cyclohexene proceeds with inversion of the C=C double bond to give the 6-acetyl derivative [1].

Enamine acetylation C-Acylation Double bond isomerization

Comparative Physicochemical Properties of Piperidino, Morpholino, and Pyrrolidino Cyclohexene Enamines

1-(1-Piperidino)cyclohexene, 1-morpholinocyclohexene, and 1-pyrrolidinocyclohexene exhibit distinct boiling points, densities, and refractive indices, which influence their handling, purification, and formulation in both laboratory and industrial settings .

Physicochemical properties Boiling point Density Refractive index

High-Yield Synthesis of 1-(1-Piperidino)cyclohexene via Microwave Irradiation

Under microwave irradiation (160 W) with Montmorillonite K 10 clay, 1-(1-piperidino)cyclohexene was obtained in 95% yield .

Microwave synthesis Green chemistry Enamine preparation

Use of 1-(1-Piperidino)cyclohexene in Steroid and Hormone Manufacturing

1-(1-Piperidino)cyclohexene serves as a key synthetic intermediate in the manufacturing of steroids and hormones, including progesterone, via electrophilic attack at the 2-position [1][2].

Steroid synthesis Progesterone Pharmaceutical intermediates

High-Impact Application Scenarios for 1-(1-Piperidino)cyclohexene Based on Quantitative Differentiation


Nucleophile-Dependent Synthesis of Rhodamine Derivatives

When synthetic routes demand a stronger enamine nucleophile for efficient addition to arylidenerhodamine electrophiles, 1-(1-piperidino)cyclohexene outperforms 1-morpholinocyclohexene, potentially reducing reaction times and improving yields [1].

Regioselective Michael Addition for Substituted Cyclohexanones

In the construction of more substituted alkylated enamines via Michael addition to arylidenepyrazolones, 1-(1-piperidino)cyclohexene provides access to regioisomers that cannot be obtained using 1-morpholinocyclohexene under identical conditions [2].

Acetylation to Access 6-Acetyl Cyclohexene Derivatives

For synthetic sequences requiring a 6-acetyl cyclohexene intermediate with an inverted double bond, 1-(1-piperidino)cyclohexene offers a distinct acetylation outcome relative to 1-pyrrolidinocyclohexene, which instead yields a C-2 vinylogous carbonamide [3].

Procurement for Steroid and Hormone Intermediate Production

Pharmaceutical and fine chemical manufacturers targeting progesterone or related steroid scaffolds rely on 1-(1-piperidino)cyclohexene as an established electrophile-reactive intermediate at the 2-position, a role not equivalently fulfilled by other cyclic enamines [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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